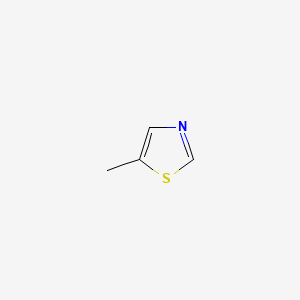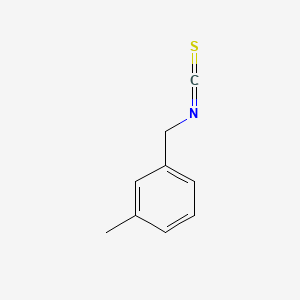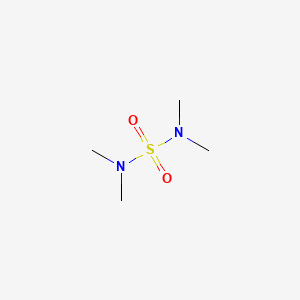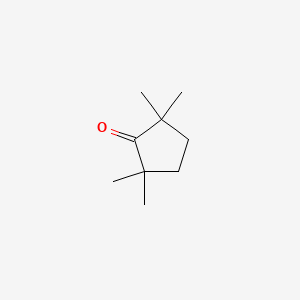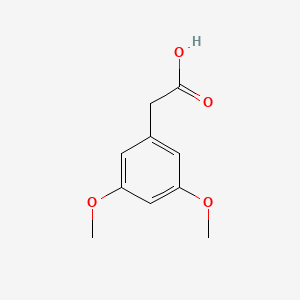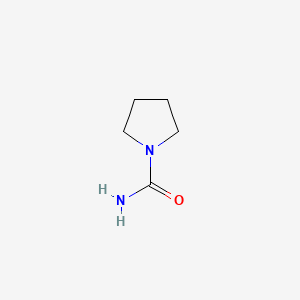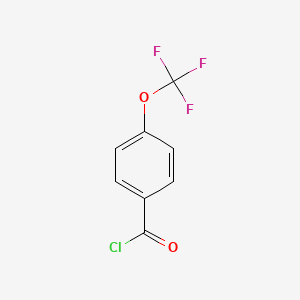
4-(Trifluoromethoxy)benzoyl chloride
説明
4-(Trifluoromethoxy)benzoyl chloride is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly attractive because of its ability to modulate the biological activity of molecules by influencing their lipophilicity and electronic properties.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, a highly selective synthesis suitable for industrial scale-up was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which is structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis involved a one-pot reaction where fluorination of a precursor with HF was followed by a Friedel–Crafts reaction with chlorobenzene in the presence of BF3, yielding the product in excellent yield . Although this synthesis does not directly pertain to 4-(trifluoromethoxy)benzoyl chloride, it provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethoxy)benzoyl chloride would consist of a benzene ring substituted with a trifluoromethoxy group (-OCF3) and a benzoyl chloride group (-COCl). The trifluoromethoxy group is known to have a strong electron-withdrawing effect due to the high electronegativity of fluorine atoms. This characteristic can influence the reactivity of the benzene ring and the adjacent carbonyl group.
Chemical Reactions Analysis
Compounds like 4-(trifluoromethoxy)benzoyl chloride are typically reactive due to the presence of the acyl chloride functional group. This group can undergo various chemical reactions, including nucleophilic acyl substitution, where the chlorine atom is replaced by another nucleophile. This reactivity can be utilized in the synthesis of a wide range of derivatives, such as amides, esters, and carboxylic acids, which can be valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethoxy)benzoyl chloride would be influenced by both the trifluoromethoxy and benzoyl chloride groups. The compound is expected to be a relatively volatile and reactive solid or liquid at room temperature. The trifluoromethoxy group would likely increase the compound's lipophilicity and stability towards hydrolysis, while the benzoyl chloride group would make it susceptible to reaction with nucleophiles, including water. The exact properties would depend on the specific conditions, such as temperature and solvent, under which the compound is handled or stored.
科学的研究の応用
Optical Switching Materials
A study by Jaworska et al. (2017) examined a series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, previously used only as intermediates, and discovered their liquid-crystalline properties and potential for optical switching. These compounds, including variants of benzoyl chloride, showed durability and fast switching times, suggesting promise in optical switching applications (Jaworska et al., 2017).
Synthesis of Complex Chemicals
Karrer et al. (2000) developed a highly selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, starting from a compound structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis method is notable for its efficiency and suitability for industrial scale-up (Karrer et al., 2000).
Polymer Synthesis and Modification
Reddy et al. (1996) synthesized new polyesters containing hexafluoro-2-propoxy groups using a process involving 4-(2-hydroxyhexafluoro-2-propyl)benzoyl chloride. These polyesters demonstrated high crystallinity and thermal stability, underscoring the role of benzoyl chloride derivatives in advanced polymer synthesis (Reddy et al., 1996).
Antimicrobial Applications
Matche et al. (2006) explored the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix for antimicrobial applications. The modified polymer showed effective inhibition of microbial growth, indicating the potential of benzoyl chloride derivatives in creating antimicrobial materials (Matche et al., 2006).
Safety and Hazards
4-(Trifluoromethoxy)benzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
4-(Trifluoromethoxy)benzoyl chloride is an organic building block . It is primarily used in the synthesis of various organic compounds. The specific targets of this compound can vary depending on the context of its use, such as the type of reaction it is involved in and the other reactants present.
Mode of Action
As an acyl chloride, 4-(Trifluoromethoxy)benzoyl chloride is highly reactive. It can participate in acylation reactions, where it donates its acyl group (4-(Trifluoromethoxy)benzoyl) to a suitable nucleophile. This results in the formation of a new covalent bond and the release of a chloride ion .
Result of Action
The result of 4-(Trifluoromethoxy)benzoyl chloride’s action is the formation of a new organic compound through the donation of its acyl group. The specific outcomes will depend on the other reactants and conditions of the reaction .
Action Environment
The action of 4-(Trifluoromethoxy)benzoyl chloride is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in an inert atmosphere . Its reactivity can also be affected by temperature, solvent, and the presence of catalysts or other reagents .
特性
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoyl chloride | |
CAS RN |
36823-88-8 | |
| Record name | 4-Trifluoromethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



